2,5-Dimethoxy-4-nitrobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-nitrobenzoyl chloride is an organic compound with the molecular formula C9H9ClNO5. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two methoxy groups at the 2 and 5 positions and a nitro group at the 4 position. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-4-nitrobenzoyl chloride typically involves the nitration of 2,5-dimethoxybenzoyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems helps in maintaining consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Esterification: Alcohols in the presence of a base like pyridine or triethylamine.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides or benzyl ethers.
Reduction: Formation of 2,5-dimethoxy-4-aminobenzoyl chloride.
Esterification: Formation of 2,5-dimethoxy-4-nitrobenzoates.
Scientific Research Applications
2,5-Dimethoxy-4-nitrobenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis:
Medicinal Chemistry: In the synthesis of potential pharmaceutical compounds.
Material Science: As a precursor for the synthesis of functional materials with specific properties.
Biological Studies: Used in the modification of biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-nitrobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce the 2,5-dimethoxy-4-nitrobenzoyl moiety into target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoyl Chloride: Similar structure but lacks the methoxy groups.
2,5-Dimethoxybenzoyl Chloride: Similar structure but lacks the nitro group.
4,5-Dimethoxy-2-nitrobenzyl Chloroformate: Contains a chloroformate group instead of a benzoyl chloride group.
Uniqueness
2,5-Dimethoxy-4-nitrobenzoyl chloride is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing nitro group. This combination allows for unique reactivity patterns and makes it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C9H8ClNO5 |
---|---|
Molecular Weight |
245.61 g/mol |
IUPAC Name |
2,5-dimethoxy-4-nitrobenzoyl chloride |
InChI |
InChI=1S/C9H8ClNO5/c1-15-7-4-6(11(13)14)8(16-2)3-5(7)9(10)12/h3-4H,1-2H3 |
InChI Key |
WERIKRCDCABNKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)Cl)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.